8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid
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Overview
Description
8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid is a chemical compound with the CAS Number: 2503208-56-6 . It has a molecular weight of 224.21 . The IUPAC name for this compound is 8-fluoro-2-oxa-6-thiaspiro [3.4]octane-8-carboxylic acid 6,6-dioxide .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H9FO5S/c8-7 (5 (9)10)4-14 (11,12)3-6 (7)1-13-2-6/h1-4H2, (H,9,10) . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
Antimicrobial Applications
Research has identified compounds with structures related to "8-Fluoro-6,6-dioxo-2-oxa-6lambda^6-thiaspiro[3.4]octane-8-carboxylic acid" that exhibit significant antimicrobial properties. For instance, studies on novel 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids have shown promising in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, with some compounds being notably more potent than isoniazid, a standard tuberculosis treatment (Murugesan et al., 2008).
Environmental Degradation
The environmental degradation of fluorotelomer alcohols (FTOHs) to perfluorocarboxylic acids, including perfluorooctanoic acid (PFOA), has been studied, revealing the role of soil bacteria in the biotransformation process. This transformation is crucial for understanding the environmental fate of fluorinated organic compounds (Liu et al., 2007).
Drug Discovery Modules
The synthesis of novel thia/oxa-azaspiro[3.4]octanes, related structurally to the compound , has been pursued to create multifunctional and structurally diverse modules for drug discovery. These efforts aim to expand the toolkit available for the development of new therapeutic agents by providing novel scaffoldings (Li et al., 2013).
Chemical Synthesis and Transformation
In chemical synthesis, the exploration of novel synthetic pathways to create related compounds has been a focus. For example, the efficient oxidation of alcohols to carbonyl compounds using molecular oxygen catalyzed by a combination of N-hydroxyphthalimide and a Co species showcases the potential for creating derivatives of complex fluorinated compounds (Iwahama et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
8-fluoro-6,6-dioxo-2-oxa-6λ6-thiaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO5S/c8-7(5(9)10)4-14(11,12)3-6(7)1-13-2-6/h1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJNNHUOIDTLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CO1)CS(=O)(=O)CC2(C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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